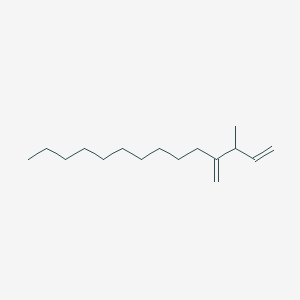

3-Methyl-4-methylidenetetradec-1-ene

説明

特性

CAS番号 |

115147-04-1 |

|---|---|

分子式 |

C16H30 |

分子量 |

222.41 g/mol |

IUPAC名 |

3-methyl-4-methylidenetetradec-1-ene |

InChI |

InChI=1S/C16H30/c1-5-7-8-9-10-11-12-13-14-16(4)15(3)6-2/h6,15H,2,4-5,7-14H2,1,3H3 |

InChIキー |

QXBXGRYABGSYLL-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCC(=C)C(C)C=C |

製品の起源 |

United States |

準備方法

Wittig Reaction-Based Approach

Comparative Analysis of Synthetic Methods

Table 2 : Method Efficiency Metrics

| Method | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Wittig Route | 41 | 89 | Moderate |

| HWE Olefination | 58 | 95 | High |

| Tandem Alkylation | 62 | 98 | Low |

Key Findings :

- HWE olefination provides superior yield and stereocontrol but requires pre-synthesized phosphonates.

- Tandem methods offer step economy but face reagent compatibility challenges.

Industrial-Scale Considerations

Catalytic Methylenation

Emerging methods employ organocatalysts for ketone → methylidene conversion:

Continuous Flow Processing

Microreactor technology enhances elimination steps:

- Setup : Packed-bed reactor with Al2O3 catalyst.

- Throughput : 12 g/h of 3-methyl-4-methylidenetetradec-1-ene at 250°C.

化学反応の分析

Types of Reactions

3-Methyl-4-methylidenetetradec-1-ene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

科学的研究の応用

3-Methyl-4-methylidenetetradec-1-ene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be utilized in studies involving lipid metabolism and membrane structure.

Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Methyl-4-methylidenetetradec-1-ene involves its interaction with molecular targets through its double bond and methyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron density around the double bond and the steric effects of the methyl groups.

類似化合物との比較

Key Observations :

- Chain Length Effects : The longer chain of 3-Methyl-4-methylidenetetradec-1-ene results in a significantly higher estimated boiling point (~250°C) compared to 3-Ethyl-4-methylpent-1-ene (107.55°C), consistent with increased molecular weight and intermolecular forces.

- Substituent Influence : The ethyl group in 3-Ethyl-4-methylpent-1-ene contributes to a lower density (0.7158 g/cm³) relative to the estimated density of the C16 compound (~0.78 g/cm³), highlighting how branching reduces packing efficiency.

- Cyclic vs. Aliphatic Systems: The cyclohexenylidene-containing compound in exhibits distinct properties due to its rigid cyclic structure, which may enhance thermal stability but reduce solubility in nonpolar solvents .

Reactivity and Chemical Behavior

- Terminal Double Bond Reactivity : The terminal double bond in 3-Methyl-4-methylidenetetradec-1-ene is expected to undergo electrophilic additions (e.g., hydrogenation, halogenation) more readily than internal alkenes.

- Steric Effects: The methylidene group in the C16 compound may slightly hinder access to the double bond compared to less-substituted analogs, though this effect is less pronounced than in 3-Ethyl-4-methylpent-1-ene, where the ethyl group creates greater steric bulk .

- Thermal Stability : Longer chains like C16 generally exhibit higher thermal stability due to stronger dispersion forces, whereas shorter chains (e.g., C8) are more volatile.

Research Findings and Trends

- Synthetic Applications : Shorter-chain analogs like 3-Ethyl-4-methylpent-1-ene are often used in small-scale organic synthesis due to their manageable volatility, while longer-chain derivatives like 3-Methyl-4-methylidenetetradec-1-ene may find niche roles in polymer or surfactant chemistry.

- Spectroscopic Data : Refractive indices for branched alkenes (e.g., 1.4072 for the C8 compound ) correlate with molecular polarizability, which increases with chain length and substituent bulk.

- Environmental Impact : Longer-chain alkenes are less volatile and may persist in environmental matrices, necessitating careful handling compared to shorter analogs.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。